![molecular formula C12H10N2O3 B031754 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid CAS No. 1052567-31-3](/img/structure/B31754.png)
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid
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Overview
Description
“2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” is a compound that contains a pyrazole nucleus . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The pyrazole nucleus can be synthesized using various strategies such as the multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their increasing popularity in several fields of science .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” may also have similar potential applications in these areas.
Use in CCK-A Antagonist Labeling
A compound structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” was used in the labeling of a CCK-A antagonist . CCK-A antagonists are used in the study of various physiological processes including pancreatic and bilary secretion, gall bladder contraction, and gut motility .
Potential Cytotoxic Activity
Derivatives of “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have shown potential cytotoxic activity . This suggests that the compound could be used in the development of new cancer therapies.
Potential Anti-tubercular Agents
Compounds structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have been designed as promising anti-tubercular agents . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” could potentially be used in the treatment of tuberculosis.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s suggested that it may interact with its targets through molecular binding, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
properties
IUPAC Name |
2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPATNHCBBZMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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